
(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2E)-2-(Dimethylaminomethylidene)cyclobutane-1-one is a derivative of cyclobutane, which is a four-membered carbon ring structure. The compound is characterized by the presence of a dimethylaminomethylidene group attached to the cyclobutane ring. This structure is of interest due to its potential use in various synthetic applications, including the synthesis of amino acids and peptides that incorporate cyclobutane rings as rigid structural units.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex due to the inherent strain in the four-membered ring. However, the papers provided discuss different synthetic approaches to cyclobutane derivatives. For instance, the stereoselective synthesis of (+)-2-aminocyclobutane-1-carboxylic acid has been achieved, which is a closely related compound to the one . This synthesis involves enantiodivergent sequences and has been fully characterized, indicating the feasibility of synthesizing structurally similar compounds with high stereocontrol.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is influenced by the strain of the four-membered ring and the substituents attached to it. The NMR structural study and DFT theoretical calculations of the synthesized beta-peptides indicate the formation of strong intramolecular hydrogen bonds, leading to highly rigid molecules . This rigidity is due to the cyclobutane ring acting as a structure-promoting unit, which is likely to be a characteristic shared by (2E)-2-(Dimethylaminomethylidene)cyclobutane-1-one.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, often influenced by the substituents present on the ring. The gem-dimethyl effect, which is the acceleration of cyclization by substituents, is a notable phenomenon in cyclobutane chemistry . This effect can be used to facilitate ring-closing reactions in organic synthesis, which may be relevant for the synthesis and further reactions of (2E)-2-(Dimethylaminomethylidene)cyclobutane-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. The presence of gem-dimethyl substituents in 1,1-dimethylcyclobutane, for example, significantly reduces the strain in the molecule, leading to a decrease in thermodynamic strain energy . This suggests that the dimethylaminomethylidene group in (2E)-2-(Dimethylaminomethylidene)cyclobutane-1-one could also influence its physical properties, such as stability and strain energy.
Scientific Research Applications
Structural Diversity and Bioactivities
Research into cyclobutane-containing compounds, such as (2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one, has highlighted their significant structural diversity and bioactivity. Cyclobutane derivatives, obtained through [2+2]-cycloaddition reactions, are notable for their unique cyclobutane architectures, which have been associated with a variety of biological effects. These compounds have garnered attention for their potential in biomimetic syntheses and as sources of inspiration for new pharmaceuticals due to their diverse bioactivities. The study by Yang et al. (2022) provides a comprehensive review of [2+2]-cycloaddition-derived cyclobutane natural products, including their structural diversity, sources, bioactivities, and the progress in their biomimetic syntheses up to the end of 2021, highlighting their potential for further phytochemistry investigations and pharmaceutical applications (Yang et al., 2022).
Antimicrobial and Antibacterial Properties
Cyclobutane-containing alkaloids, isolated from both terrestrial and marine species, have been confirmed to possess antimicrobial and antibacterial properties. Research by Sergeiko et al. (2008) reviews the structures, synthesis, origins, and biological activities of these alkaloids, indicating their importance as leads for drug discovery. This review also predicts additional biological activities for cyclobutane-containing compounds, suggesting new potential applications in the field of antimicrobial agents (Sergeiko et al., 2008).
DNA Repair Mechanisms
The complex of cyclobutane pyrimidine dimer photolyase with substrate DNA is significant for understanding the repair mechanisms of DNA damage induced by ultraviolet radiation. Schelvis and Gindt (2017) reviewed spectroscopic and biophysical-chemical studies, contributing to a detailed understanding of the CPD repair mechanism. This knowledge is crucial for developing therapies targeting DNA repair pathways in various diseases, including skin cancer (Schelvis & Gindt, 2017).
Synthetic Challenges and Opportunities
The synthesis of cyclobutane-containing compounds poses significant challenges but also offers opportunities for developing new synthetic methodologies. Gajewski (1981) reviewed the stereochemistry of homolytic nonconcerted ring opening in small carbocycles, including cyclobutane, emphasizing the synthetic potential of these reactions for constructing complex molecular architectures. This review highlights the importance of understanding the stereochemical outcomes of cyclobutane ring openings in synthetic organic chemistry (Gajewski, 1981).
properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8(2)5-6-3-4-7(6)9/h5H,3-4H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBUEIGEESCPHF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)
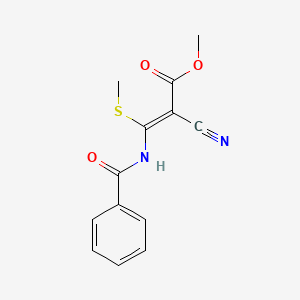
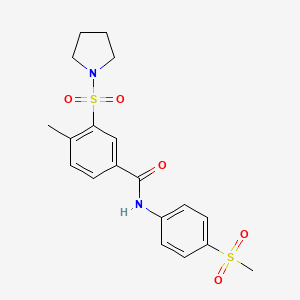
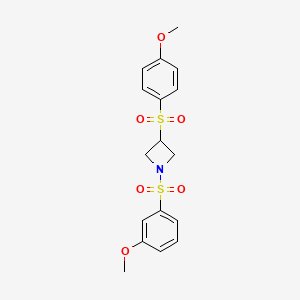
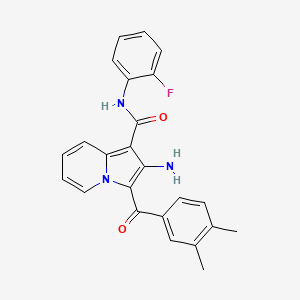

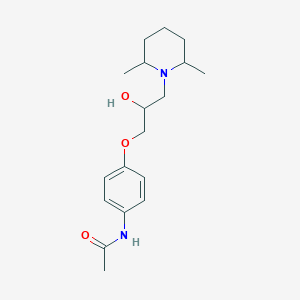
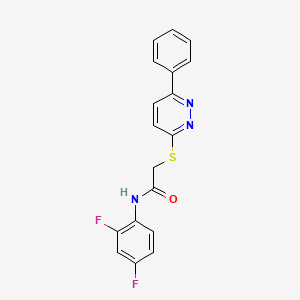
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)
![3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2509042.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)